molecular formula C6H13NO3S B1420837 Oxan-2-ylmethanesulfonamide CAS No. 1183306-23-1

Oxan-2-ylmethanesulfonamide

Cat. No. B1420837
M. Wt: 179.24 g/mol
InChI Key: RWYAZIMAJKYECI-UHFFFAOYSA-N
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Description

Oxan-2-ylmethanesulfonamide is a chemical compound with the molecular formula C6H13NO3S . It has a molecular weight of 179.24 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for Oxan-2-ylmethanesulfonamide is 1S/C6H13NO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,7,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Oxan-2-ylmethanesulfonamide is a powder with a melting point of 85-87°C . It is stored at room temperature .

Scientific Research Applications

1. Synthesis of Highly Substituted Oxazoles

  • Mallick, Prabagar, and Sahoo (2017) developed a protocol for synthesizing highly substituted oxazoles from ynamides, employing ytterbium(III) trifluoromethanesulfonate and N-iodosuccinimide. This method enables constructing multiple oxazole skeletons in a single operation, proving scalable and robust for larger-scale applications (Mallick, Prabagar, & Sahoo, 2017).

2. Catalyzed Annulations of Cyclopropanes

  • Mackay et al. (2014) described a Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides. This process demonstrates a significant advancement in the synthesis of complex chemical structures with high diastereoselectivity (Mackay et al., 2014).

3. Synthesis of Trifluoromethyl Sulfonamides

  • Gómez-García et al. (2017) developed a method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates. Their study also evaluated the cytotoxic activity of these new trifluoromethyl sulfonamides against various cancer cell lines, highlighting their potential in medicinal chemistry (Gómez-García et al., 2017).

4. Synthesis of Quinolin-4-ylmethanesulfonamides

  • Oh, Kim, and Park (2017) achieved a copper-catalyzed synthesis of diversified 4-aminoquinolines using nitriles, diaryliodoniums, and ynamides, leading to a novel synthesis pathway for quinolin-4-ylmethanesulfonamides (Oh, Kim, & Park, 2017).

5. Inhibitory Properties of Sulfonamide Derivatives

  • Rossello et al. (2004) synthesized new N-arylsulfonyl-substituted alkoxyaminoaceto hydroxamic acid derivatives as inhibitors for matrix metalloproteinases, showing promising selectivity for MMP-2 over MMP-1, and potential applications in cancer treatment (Rossello et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

oxan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYAZIMAJKYECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-2-ylmethanesulfonamide

CAS RN

1183306-23-1
Record name oxan-2-ylmethanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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